N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide
Description
The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, while the N-(butan-2-yl)acetamide side chain balances solubility and membrane permeability.
Properties
IUPAC Name |
N-butan-2-yl-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-5-16(4)22-20(25)13-23-18-8-6-7-9-19(18)29(27,28)24(21(23)26)17-11-10-14(2)15(3)12-17/h6-12,16H,5,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDMFWHHZRMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the sec-butyl group: This step may involve alkylation reactions using sec-butyl halides.
Attachment of the 3,4-dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the acetamide moiety: This step might involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
“N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines.
Substitution: This can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Key Features
- Molecular Weight : 392.52 g/mol
- Functional Groups : The compound contains an acetamide group and a benzothiadiazine moiety, which are critical for its biological activity.
Medicinal Chemistry
N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide has been investigated for its potential therapeutic uses:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions.
Antiviral Properties
Preliminary findings suggest that the compound may possess antiviral activity against certain viruses. Its mechanism may involve interference with viral replication processes.
Antihypertensive Effects
There is evidence supporting the antihypertensive potential of this compound. It may modulate vascular smooth muscle contraction through specific receptor interactions.
Antidiabetic Activity
Studies suggest that this compound could impact glucose metabolism positively and improve insulin sensitivity.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified to create new derivatives with enhanced properties.
Materials Science
In addition to its biological applications, this compound has potential uses in developing advanced materials due to its chemical stability and unique electronic properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of benzothiadiazine derivatives demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential as a lead for developing new antimicrobial agents.
Case Study 2: Antihypertensive Mechanism
Research exploring the antihypertensive effects of related benzothiadiazine compounds revealed that this compound effectively reduced blood pressure in hypertensive rat models by inhibiting angiotensin-converting enzyme (ACE) activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth (MIC = 32 µg/mL) | [Study on Benzothiadiazines] |
| Antiviral | Potential inhibition of viral replication | [Preliminary Findings] |
| Antihypertensive | Reduction in blood pressure | [Hypertension Study] |
| Antidiabetic | Improvement in glucose metabolism | [Diabetes Research] |
Mechanism of Action
The mechanism of action of “N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide ()
- Core Structure : Benzothiazole with a 1,1,3-trioxo group (isothiazole-1,1-dioxide fused to benzene).
- Substituents : 4-Hydroxyphenyl group attached to the acetamide.
- Key Differences : The benzothiazole core lacks the dihydrothiadiazine ring present in the target compound. The 4-hydroxyphenyl group enhances polarity but reduces lipophilicity compared to the 3,4-dimethylphenyl group.
- Implications : Reduced steric hindrance and increased hydrogen-bonding capacity due to the hydroxyl group may favor solubility but limit membrane penetration.
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()
- Core Structure : Benzothiazin with a single oxo group.
- Substituents : Simple acetamide without alkylation.
- Key Differences : The absence of trioxo groups and dimethylphenyl substitution results in lower oxidative stability and reduced electronic effects.
- Implications : Simplified structure may lead to weaker enzyme inhibition but improved metabolic stability.
Pyrazolo-Benzothiazin Derivatives ()
- Core Structure : Pyrazolo[4,3-c][1,2]benzothiazin with dioxo groups.
- Substituents : 2-Fluorobenzyl or other aromatic groups.
- The dioxo system (vs. trioxo in the target) reduces electron-withdrawing effects.
- Implications : Enhanced aromatic interactions may improve binding to hydrophobic enzyme pockets.
Substituent Modifications
N-[4-(Benzothiazole-2-yl)phenyl]acetamide Derivatives ()
- Substituents : Benzothiazole pharmacophore linked via phenyl to acetamide.
- Key Differences : The benzothiazole-phenyl-acetamide architecture prioritizes planar aromatic interactions, unlike the bulky 3,4-dimethylphenyl group in the target compound.
N-Hydroxyacetamide Derivatives ()
- Substituents : Hydroxyl group on the acetamide nitrogen.
- Key Differences: Increased hydrogen-bond donor capacity compared to the butan-2-yl chain.
- Implications : Higher solubility but reduced bioavailability due to excessive polarity.
Biological Activity
N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure includes a benzothiadiazin moiety which is known for various biological activities. The presence of the butan-2-yl group contributes to its lipophilicity, potentially enhancing cellular uptake.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₄S |
| Molecular Weight | 372.53 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the benzothiadiazin structure which can scavenge free radicals and reduce oxidative stress in cells.
Anticancer Potential
Studies have shown that derivatives of benzothiadiazine compounds possess anticancer activity through mechanisms such as apoptosis induction in cancer cells. The specific compound under review has been noted to inhibit cell proliferation in various cancer cell lines.
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine production is elevated.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cell Proliferation Inhibition : A study demonstrated that a compound with a similar structure inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was reported at approximately 15 µM .
- Antioxidant Activity : Another research article highlighted the antioxidant capacity of benzothiadiazine derivatives using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration at concentrations as low as 10 µM .
- Cytokine Modulation : In an experimental model of inflammation, the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% when tested in vitro .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
